molecular formula C21H23NO6 B2698119 ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate CAS No. 1021134-47-3

ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate

Cat. No. B2698119
CAS RN: 1021134-47-3
M. Wt: 385.416
InChI Key: LAWXITYBIDCDAM-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Ethyl 4-oxo-1-piperidinecarboxylate, a related compound, has a molecular weight of 171.19, and its empirical formula is C8H13NO3 . It has a refractive index of 1.475 (lit.) and a density of 1.135 g/mL at 25 °C (lit.) .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development. The piperidine ring is a common structural motif found in many pharmaceuticals. Researchers have explored the synthesis and modification of ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate to create novel drug candidates. By altering substituents on the piperidine ring, scientists aim to enhance bioavailability, binding affinity, and pharmacokinetic properties .

Spiropiperidines and Spiro Compounds

Spiropiperidines are intriguing heterocyclic compounds with a spiro-fused piperidine ring. Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate can serve as a precursor for synthesizing spiropiperidines. These compounds exhibit diverse biological activities and have potential applications in medicinal chemistry, including as enzyme inhibitors and ligands for G protein-coupled receptors (GPCRs) .

Condensed Piperidines

Condensed piperidines refer to piperidine derivatives fused with other heterocyclic rings. Researchers have explored the synthesis of condensed piperidines using ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate as a starting material. These compounds may have applications in antiviral, antibacterial, or antitumor drug discovery .

Piperidinones

Piperidinones are cyclic amides derived from piperidine. Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate can undergo cyclization reactions to form piperidinones. These compounds exhibit diverse biological activities, including antifungal, anti-inflammatory, and analgesic properties. Researchers continue to explore their potential therapeutic applications .

Multicomponent Reactions

Multicomponent reactions (MCRs) allow efficient synthesis of complex molecules from simple starting materials. Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate can participate in MCRs, leading to structurally diverse piperidine-based compounds. These reactions are valuable for drug discovery and library synthesis .

Biological Evaluation

Researchers have assessed the biological activity of ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate and its derivatives. In vitro and in vivo studies explore their effects on cellular processes, receptor binding, and enzymatic inhibition. Understanding their pharmacological profiles is essential for identifying potential drug candidates .

Safety and Hazards

For Ethyl 4-oxo-1-piperidinecarboxylate, a related compound, the hazard statements include H319, which indicates that it causes serious eye irritation . Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 .

Future Directions

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and we can expect new developments in the future.

properties

IUPAC Name

ethyl 1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-2-26-21(25)16-8-10-22(11-9-16)20(24)18-12-17(23)19(14-28-18)27-13-15-6-4-3-5-7-15/h3-7,12,14,16H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWXITYBIDCDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate

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